Tert-butyl 9-amino-7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 9-amino-7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate is an organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a tert-butyl group, an amino group, and a benzyl group attached to a diazabicyclo nonane framework. It is typically found as a white solid powder and exhibits specific chemical properties such as basicity and nucleophilicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-amino-7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate involves multiple steps. One common method includes the reaction of tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate with an appropriate amine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 9-amino-7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Tert-butyl 9-amino-7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 9-amino-7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
- Tert-butyl 9-benzyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate
- Tert-butyl 7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Uniqueness
Tert-butyl 9-amino-7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate is unique due to its specific substitution pattern and the presence of both amino and benzyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C19H29N3O2 |
---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
tert-butyl 9-amino-7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C19H29N3O2/c1-19(2,3)24-18(23)22-12-15-10-21(11-16(13-22)17(15)20)9-14-7-5-4-6-8-14/h4-8,15-17H,9-13,20H2,1-3H3 |
InChI Key |
BRZHCYPWUFHWDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC(C1)C2N)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.